molecular formula C8H3F7 B3029757 4-Methylheptafluorotoluene CAS No. 778-35-8

4-Methylheptafluorotoluene

Cat. No.: B3029757
CAS No.: 778-35-8
M. Wt: 232.1 g/mol
InChI Key: JBZHWNXMZYBXDQ-UHFFFAOYSA-N
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Description

4-Methylheptafluorotoluene, also known as 1,2,4,5-tetrafluoro-3-methyl-6-(trifluoromethyl)benzene, is a fluorinated aromatic compound with the molecular formula C8H3F7. It is characterized by the presence of seven fluorine atoms attached to a benzene ring, along with a methyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylheptafluorotoluene typically involves the fluorination of toluene derivatives. One common method is the direct fluorination of 4-methyltoluene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylheptafluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylheptafluorotoluene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methylheptafluorotoluene is primarily based on its ability to interact with various molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and participate in halogen bonding, influencing the behavior of biological molecules and chemical reactions. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylheptafluorotoluene is unique due to the presence of a methyl group along with seven fluorine atoms, providing a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methyl-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c1-2-4(9)6(11)3(8(13,14)15)7(12)5(2)10/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZHWNXMZYBXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228421
Record name alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-35-8
Record name alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylheptafluorotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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